N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with diphenyl and pyridin-2-yloxy groups
Mechanism of Action
Target of Action
Compounds containing pyrrolidine and pyridine moieties have been found to interact with a variety of biological targets .
Biochemical Pathways
Pyrrolidine and pyridine derivatives have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring can influence the pharmacokinetic properties of a compound .
Result of Action
Compounds containing pyrrolidine and pyridine moieties have been associated with a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the diphenyl and pyridin-2-yloxy groups. One common method involves the reaction of a pyrrolidine derivative with diphenylamine and pyridin-2-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-diphenyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **N-
Properties
IUPAC Name |
N,N-diphenyl-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(24-16-14-20(17-24)27-21-13-7-8-15-23-21)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20H,14,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUHXKECPLRMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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